Product packaging for Benzyl octyl phthalate(Cat. No.:CAS No. 68515-40-2)

Benzyl octyl phthalate

Cat. No.: B035218
CAS No.: 68515-40-2
M. Wt: 368.5 g/mol
InChI Key: WHHSHXMIKFVAEK-UHFFFAOYSA-N
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Description

Benzyl octyl phthalate is a synthetic mixed ester plasticizer of significant interest in materials science and polymer research. Its primary value lies in its ability to efficiently reduce the glass transition temperature (Tg) and enhance the flexibility, workability, and durability of various polymers, most notably polyvinyl chloride (PVC). The compound's mechanism of action involves intercalating between polymer chains, effectively disrupting secondary bonding and increasing free volume, which results in reduced polymer chain interaction and increased segmental motion. This makes it an essential reagent for formulating specialized PVC compositions with tailored mechanical properties, investigating polymer-plasticizer compatibility, and studying the kinetics of plasticizer migration and extraction. Researchers utilize this compound in the development of flexible polymeric films, coatings, and elastomers for experimental protocols. Its specific blend of benzyl and octyl ester groups offers a distinct balance of solvating power and low volatility compared to other common phthalates, providing a valuable tool for modulating material characteristics in controlled laboratory settings. This product is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28O4 B035218 Benzyl octyl phthalate CAS No. 68515-40-2

Properties

IUPAC Name

2-O-benzyl 1-O-octyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O4/c1-2-3-4-5-6-12-17-26-22(24)20-15-10-11-16-21(20)23(25)27-18-19-13-8-7-9-14-19/h7-11,13-16H,2-6,12,17-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHSHXMIKFVAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873993
Record name Benzyl octyl phthalate
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Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; Liquid, Other Solid
Record name 1,2-Benzenedicarboxylic acid, benzyl C7-9-branched and linear alkyl esters
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CAS No.

1248-43-7, 68515-40-2
Record name 1-Octyl 2-(phenylmethyl) 1,2-benzenedicarboxylate
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Record name Benzyl octyl phthalate
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Record name 1,2-Benzenedicarboxylic acid, benzyl C7-9-branched and linear alkyl esters
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Record name Benzyl octyl phthalate
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Record name 1,2-Benzenedicarboxylic acid, benzyl C7-9-branched and linear alkyl esters
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Record name Benzyl octyl phthalate
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Synthetic Methodologies and Chemical Production of Benzyl Octyl Phthalate

Historical Development of Esterification Processes for Phthalate (B1215562) Diesters

The synthesis of phthalate diesters is fundamentally rooted in the esterification reaction. Historically, the production of these compounds relied heavily on the direct esterification of phthalic anhydride (B1165640) with an excess of the desired alcohol in the presence of a strong acid catalyst. Concentrated sulfuric acid was an early catalyst of choice due to its high acidity and ability to promote the reaction at relatively low temperatures, typically between 140-160°C. google.com This method, however, was fraught with challenges, including significant corrosion of equipment and complex post-treatment procedures to neutralize the strong acid and remove by-products. google.com

The mid-20th century saw the development and patenting of continuous esterification processes, which offered advantages in terms of throughput and consistency for large-scale production. google.comgoogle.com These processes involved the continuous feeding of reactants into a reaction vessel and the simultaneous removal of the product. google.com Transesterification, or alcoholysis, also emerged as a viable synthetic route, where a pre-existing phthalate ester is reacted with a different alcohol to produce a new ester. This method became particularly relevant for the synthesis of mixed esters like benzyl (B1604629) octyl phthalate.

Contemporary Synthetic Routes for Benzyl Octyl Phthalate

Modern synthesis of this compound primarily follows two main pathways: the direct esterification of phthalic anhydride with benzyl alcohol and octanol (B41247), or the transesterification of a precursor phthalate.

Reactivity of Phthalic Anhydride with Alcohol Precursors

The synthesis of this compound via direct esterification begins with the reaction of phthalic anhydride with the alcohol precursors, benzyl alcohol and n-octanol. The reaction typically proceeds in a stepwise manner. Phthalic anhydride, a cyclic anhydride, is highly reactive towards nucleophilic attack by an alcohol. thermofisher.com

The initial reaction involves the opening of the anhydride ring by one of the alcohols, forming a monoester. For instance, reacting phthalic anhydride with benzyl alcohol first would yield benzyl hydrogen phthalate. This is followed by the esterification of the remaining carboxylic acid group with the second alcohol, octanol, to form the final diester, this compound. The order of alcohol addition can be varied to optimize the reaction and minimize the formation of symmetric by-products (dibenzyl phthalate and dioctyl phthalate). To drive the reaction to completion, water, a by-product of the esterification, is continuously removed, often through azeotropic distillation. smolecule.com

Catalytic Systems and Reaction Mechanisms in this compound Synthesis

A variety of catalytic systems are employed in the synthesis of this compound, with the choice of catalyst depending on the synthetic route (direct esterification or transesterification).

For direct esterification, acid catalysts remain prevalent. Besides traditional sulfuric acid, p-toluenesulfonic acid is also commonly used. smolecule.com The mechanism involves the protonation of the carbonyl oxygen of the phthalic anhydride or the monoester by the acid catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

In the case of transesterification, for example, from benzyl butyl phthalate and octanol, basic catalysts are generally preferred. Sodium hydroxide (B78521) (NaOH) and sodium methoxide (B1231860) (NaOMe) are effective catalysts. The basic catalyst deprotonates the alcohol (octanol), increasing its nucleophilicity. The resulting alkoxide then attacks the carbonyl carbon of the starting ester, leading to the displacement of the original alcohol (butanol) and the formation of this compound. Organometallic catalysts, such as titanium compounds, have also been developed and are used in industrial processes. google.com

A patent describes a method for producing benzyl alkyl phthalates via ester interchange using catalysts like sodium methoxide. google.com The process involves heating benzyl butyl phthalate with a higher boiling alcohol, such as octanol, and removing the displaced butanol by distillation under reduced pressure. google.com

Catalyst TypeExample(s)Typical Application
Acid Catalysts Sulfuric acid, p-Toluenesulfonic acidDirect Esterification
Base Catalysts Sodium hydroxide (NaOH), Sodium methoxide (NaOMe)Transesterification
Organometallic Catalysts Titanium tetrachlorideDirect Esterification
Solid Acid Catalysts Spent Fluid Catalytic Cracking (FCC) catalystEsterification
Enzyme Catalysts Immobilized lipases (e.g., Candida antarctica lipase (B570770) B)Esterification (Green Chemistry)

Green Chemistry Approaches and Sustainable Synthesis Principles

In recent years, there has been a growing emphasis on developing more environmentally friendly methods for chemical synthesis, and the production of phthalates is no exception. Key principles of green chemistry applied to this compound synthesis include the use of less hazardous catalysts, solvent-free reaction conditions, and the potential use of renewable feedstocks.

Enzyme-Catalyzed Synthesis: One of the most promising green chemistry approaches is the use of enzymes as catalysts. Lipases, particularly immobilized lipases like Candida antarctica lipase B (Novozym 435), have shown high efficacy in catalyzing esterification reactions under mild conditions. smolecule.comresearchgate.net Although direct studies on the enzymatic synthesis of this compound are limited, research on analogous compounds like benzyl octyl adipate (B1204190) demonstrates the potential for high yields (>95%) with benefits such as high specificity, reduced waste, and catalyst reusability. smolecule.com The enzymatic synthesis of polyesters involving di-n-octyl phthalate has also been reported, indicating the feasibility of using enzymes for phthalate ester production. researchgate.net

Solid Acid Catalysts: To overcome the drawbacks of liquid acid catalysts, solid acid catalysts are being explored. These catalysts are generally less corrosive, easier to separate from the reaction mixture, and can often be regenerated and reused. A study has shown that spent Fluid Catalytic Cracking (FCC) catalyst, a waste product from petroleum refining, can be effectively used as a solid acid catalyst for the synthesis of plasticizers like dioctyl phthalate with excellent yields. rsc.org This approach not only provides a greener catalytic system but also valorizes an industrial waste stream.

Solvent-Free Synthesis: Many industrial processes for phthalate synthesis are now designed to be solvent-free, using an excess of one of the reactant alcohols as the reaction medium. This simplifies the purification process and reduces volatile organic compound (VOC) emissions, aligning with green chemistry principles.

Industrial Production Considerations and Process Optimization for this compound

The industrial production of this compound, a mixed ester, requires careful control of reaction conditions to maximize the yield of the desired product while minimizing the formation of the symmetric diesters, dibutyl phthalate and dioctyl phthalate. google.com The final product is often a ternary mixture of these three components. google.com

Process optimization often involves a two-step reaction. In one patented method for producing butyl octyl phthalate, phthalic anhydride is first reacted with a specific molar ratio of butyl alcohol at a temperature of 90°C to 130°C to form a mixture of the monoester and unreacted phthalic anhydride. google.com Subsequently, octyl alcohol and an esterification catalyst are added, and the reaction is continued at a higher temperature (160°C to 210°C) to drive the formation of the mixed ester. google.com

Key parameters for optimization include:

Molar Ratio of Reactants: The ratio of phthalic anhydride to the two alcohols is critical in determining the final product distribution. An excess of one alcohol can be used to shift the equilibrium towards the desired product. google.com

Reaction Temperature: The temperature is carefully controlled at each stage of the reaction to balance reaction kinetics with potential side reactions or thermal degradation of the product. google.com

Catalyst Concentration: The amount of catalyst is optimized to ensure a high reaction rate without causing excessive side reactions or complicating the purification process.

Pressure: The reaction is often carried out under vacuum during the final stages to facilitate the removal of water or the displaced alcohol (in transesterification), thereby driving the reaction to completion.

Purification: Post-reaction, the crude product undergoes several purification steps. This typically includes neutralization of the catalyst (for acid or base catalysts), washing with water and alkaline solutions (e.g., sodium carbonate) to remove residual catalyst and acidic by-products, and finally, distillation or steam stripping to remove unreacted alcohols and other volatile impurities.

Analytical Characterization of Synthetic Products and Associated By-products

The quality control of synthetically produced this compound relies on a suite of analytical techniques to determine its purity and identify any by-products. The primary by-products of concern in the synthesis of this compound are the symmetric diesters: dibenzyl phthalate and di-n-octyl phthalate. Unreacted starting materials such as phthalic anhydride, benzyl alcohol, and octanol may also be present in the crude product.

Common analytical methods for the characterization of this compound and its related impurities include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the separation, identification, and quantification of phthalates. gcms.czopenpr.com The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides structural information for identification. gcms.cz For phthalate analysis, specific ions, such as the common base peak ion at m/z 149 for many phthalates, are monitored for quantification. openpr.com

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique for the analysis of phthalates, often used with a UV detector. researchgate.net It is particularly useful for less volatile compounds and can be used to assess the purity of the final product.

Spectroscopic Techniques:

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is used to confirm the presence of key functional groups in the synthesized molecule. For this compound, characteristic peaks would include the C=O stretching vibration of the ester group (around 1720 cm⁻¹) and the aromatic C-H and C=C stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of the synthesized product and for identifying impurities. The different chemical environments of the protons and carbons in the benzyl, octyl, and phthalate moieties give rise to a unique spectral fingerprint.

Environmental Occurrence and Distribution Dynamics of Benzyl Octyl Phthalate

Global and Regional Environmental Prevalence of Phthalate (B1215562) Esters

Phthalate esters (PEs) are among the most frequently detected persistent organic pollutants in various environmental compartments across the globe. researchgate.netfrontiersin.org Their widespread use as plasticizers in numerous industrial and consumer products leads to their continuous release into the environment. frontiersin.orgmdpi.com Due to their chemical properties, phthalates are not covalently bonded to the plastic matrix, allowing them to leach, migrate, or evaporate into the air, water, and soil. researchgate.netnih.govnih.gov Consequently, they have become ubiquitous environmental contaminants. nih.gov

The global distribution of phthalates is extensive, with measurable levels found worldwide. researchgate.netnih.gov Urbanization and industrial activities are significant contributors to the discharge of these compounds into atmospheric and aquatic environments. researchgate.netnih.gov Research across different regions highlights the scale of contamination. For instance, in China, a review of studies over a decade noted significant phthalate pollution. frontiersin.org Similarly, studies in Europe and North America have consistently documented the presence of various phthalates in multiple environmental media. koszalin.plnih.gov Developing countries often report higher levels of phthalates in the environment compared to developed nations. nih.gov The most commonly detected phthalates in environmental samples include Di(2-ethylhexyl) phthalate (DEHP), Di-n-butyl phthalate (DBP), Butyl benzyl (B1604629) phthalate (BBP), Diethyl phthalate (DEP), and Dimethyl phthalate (DMP). researchgate.netfrontiersin.org

Phthalate esters are consistently detected in a wide array of aquatic ecosystems, including rivers, lakes, and marine environments. frontiersin.org Their presence is often linked to discharges from industrial and municipal wastewater treatment plants (WWTPs), as well as urban and agricultural runoff. frontiersin.orgnih.gov Concentrations can vary significantly, ranging from trace levels (ng/L) to higher concentrations (μg/L or mg/L), depending on proximity to pollution sources. frontiersin.org

In river systems, total phthalate concentrations have been reported to range from 313 to 4,640 ng/L. iwaponline.com A study of the Kaveri River in India found total phthalate levels in water ranging from 313 to 1,640 ng/L. researchgate.net In China, concentrations of five common phthalates in surface waters are typically measured between ng/L and μg/L. nih.gov

Lakes also exhibit phthalate contamination. For example, a study of various lakes detected 15 different phthalate esters with total concentrations ranging from 0.386 to 3.184 μg/L. iwaponline.com

In marine environments, phthalates like DEHP and DBP are commonly observed. nih.gov A study in the Persian Gulf found the total concentration of six common phthalates ranged from 7.23 to 23.7 μg/L. nih.gov In this particular study, Butyl benzyl phthalate (BBP) was not detected in any of the samples. nih.gov

Table 1: Concentration of Phthalate Esters in Various Aquatic Environments

Phthalate EsterEnvironmentConcentration RangeRegion/Study
Total PhthalatesRiver Water313 - 1,640 ng/LKaveri River, India researchgate.net
Total PhthalatesRiver WaterUp to 2,705 µg/LNigeria frontiersin.org
Total PhthalatesLake Water0.386 - 3.184 µg/LZheng et al. (2014) iwaponline.com
Σ6PAEsMarine Water7.23 - 23.7 µg/LPersian Gulf nih.gov
DEHPSurface Water0.33 - 97.8 µg/LGermany nih.gov
DBPSurface Water0.01 - 622.9 µg/LUSA and Europe koszalin.pl

Phthalate esters are frequently found in soils and sediments, where they tend to accumulate due to their hydrophobic nature. nih.gov Contamination of terrestrial environments often results from the use of agricultural plastics, land application of sewage sludge, and atmospheric deposition. researchgate.netnih.gov

In agricultural soils, particularly those where plastic film mulching is practiced, elevated concentrations of phthalates are common. epa.gov A study in the Shandong Peninsula, East China, found total concentrations of 16 PEs in agricultural soils ranging from 1.374 to 18.810 mg/kg. epa.gov Another study in the JiangHan Plain of Central China reported total PE concentrations in topsoil ranging from 252.6 to 2515.7 ng/g, with DEHP, Di-isobutyl phthalate (DiBP), DBP, and DEP being the most dominant species. nih.govsbras.ru

Sediments in rivers, lakes, and coastal areas act as sinks for phthalates discharged into aquatic systems. nih.gov Due to their low water solubility and tendency to adsorb to organic matter, phthalates partition from the water column into the sediment. nih.gov Concentrations of DEHP in sediments have been found to range from 0.21 to 8.44 mg/kg in Germany. nih.gov In the Kaveri River, India, total phthalate concentrations in sediments ranged from 2 to 1,438 ng/g dry weight, with DEHP showing the highest concentration. researchgate.net A study of river sediments in Taiwan found an average concentration of 0.2 μg/g for BBP. nih.gov

Table 2: Concentration of Phthalate Esters in Soils and Sediments

Phthalate EsterMatrixConcentration RangeRegion/Study
Σ16PAEsAgricultural Soil1.374 - 18.810 mg/kgShandong Peninsula, China epa.gov
Σ16PAEsTopsoil252.6 - 2515.7 ng/gJiangHan Plain, China nih.govsbras.ru
DEHPSediment0.21 - 8.44 mg/kgGermany nih.gov
Total PhthalatesRiver Sediment2 - 1,438 ng/g (dw)Kaveri River, India researchgate.net
BBPRiver SedimentAverage of 0.2 µg/gTaiwan nih.gov
DMPSediment (dry weight)N.D. - 316 µg/kgGlobal Review nih.goviwaponline.com

Phthalates are semi-volatile organic compounds and are present in both the gas and particulate phases of the atmosphere. nih.gov Their release into the air can occur from industrial emissions and the volatilization from consumer products. nih.gov Once in the atmosphere, they can be transported and subsequently deposited into aquatic and terrestrial ecosystems. nih.gov

Indoor environments, however, typically exhibit significantly higher concentrations of phthalates than outdoor environments. nih.govaivc.org This is attributed to the abundance of phthalate-containing products used indoors, such as vinyl flooring, furniture, building materials, and personal care products. nih.govirbnet.de Phthalates are released from these materials and adsorb onto airborne particles and settle in dust. irbnet.de

Indoor dust is a major reservoir for phthalates. A global review of studies from 26 countries found that Di(2-ethylhexyl) phthalate (DEHP) was the predominant phthalate in indoor dust, with a median concentration of 316 μg/g. nih.gov Another review reported a median value for total phthalates in dust of 780 µg/g. nih.gov A study in Palermo, Italy, found total phthalate concentrations in indoor dust ranging from 269 to 4,831 mg/kg. nih.govcornell.edu

The concentration of phthalates in indoor air is also a significant area of study. A review of data from 2007-2017 reported a median concentration for total phthalates in air of 0.5 μg/m³. nih.gov A study measuring fine particle-bound phthalates in 26 homes found an average indoor concentration of 646.9 ng/m³, with DEHP being the most abundant. aivc.org

Table 3: Concentration of Phthalate Esters in Air and Dust

Phthalate EsterMatrixConcentrationRegion/Study
Total PhthalatesIndoor AirMedian: 0.5 µg/m³Global Review (2007-2017) nih.gov
Σ6PAEsIndoor Air (PM2.5)Average: 646.9 ng/m³26 Homes Study aivc.org
DMPAtmospheric Particulate MatterN.D. - 10.4 ng/m³Global Review researchgate.netnih.gov
DEHPIndoor DustMedian: 316 µg/gGlobal Review (26 Countries) nih.gov
Total PhthalatesIndoor DustMedian: 780 µg/gGlobal Review (2007-2017) nih.gov
Total PhthalatesIndoor Dust269 - 4,831 mg/kgPalermo, Italy nih.govcornell.edu

Sources and Pathways of Environmental Introduction of Benzyl Octyl Phthalate

While specific data on the environmental introduction of this compound is limited, its sources and pathways can be inferred from the behavior of structurally similar phthalates, such as Butyl Benzyl Phthalate (BBP) and Di-n-octyl phthalate (DnOP). The primary routes of entry into the environment for phthalates are anthropogenic.

The principal source of phthalate release into the environment is their use as plasticizers in a vast range of polymeric materials. nih.govnih.gov Phthalates are not chemically bound to the polymer matrix and can therefore be released throughout the product's life cycle, from manufacturing and use to disposal. mdpi.comcpsc.govwikipedia.org

Products made from plasticized polyvinyl chloride (PVC) are a major source. nih.govnih.gov This includes building materials like vinyl flooring and wallpaper, which have been shown to be significant contributors to indoor dust concentrations of phthalates like BBP and DEHP. nih.govnih.gov Other sources include food packaging materials, adhesives, and various consumer goods. nih.govcpsc.gov The degradation of plastic materials in the environment, particularly the formation of microplastics, can further enhance the release of chemical additives like phthalates. e3s-conferences.org

A significant pathway for phthalates to enter aquatic ecosystems is through the discharge of industrial and municipal wastewater. nih.govnih.gov Wastewater Treatment Plants (WWTPs) receive phthalate-laden water from households and various industries. nih.gov While WWTPs can remove a portion of these chemicals, they are often not completely eliminated, leading to their presence in the final effluent discharged into rivers and other water bodies. nih.gov

Certain industries are notable sources of phthalates in their wastewater. A study in King County, Washington, identified benzyl butyl phthalate (BzBP) in industrial wastewater, with facilities such as barrel cleaning operations, large commercial laundries, and food processors showing higher concentrations. kingcounty.gov Phthalates' low water solubility causes them to adsorb to suspended organic matter, leading to their accumulation in sewage sludge. nih.gov This sludge, if applied to land as fertilizer, can then become a source of soil contamination. nih.gov Landfill leachate and emissions from waste incineration are also recognized sources of phthalates, including BBP, in the environment. epa.gov

Agricultural Runoff and Application of Municipal Biosolids

Similarly, the application of municipal biosolids to agricultural land is a known pathway for the introduction of various organic contaminants into the soil environment. However, specific concentration data for this compound in municipal biosolids and its subsequent fate and transport in agricultural soils following application are not well-documented in the available research. Studies on phthalates in biosolids often focus on more commonly detected compounds such as di(2-ethylhexyl) phthalate (DEHP) and butyl benzyl phthalate (BBP).

Leaching Phenomena from Consumer Products

This compound is not commonly cited as a primary plasticizer in major consumer product categories, and as a result, there is a lack of specific studies detailing its leaching from these items. Research on the leaching of phthalates from consumer products typically concentrates on compounds used in high volumes, such as DEHP, di-n-butyl phthalate (DnBP), and BBP epa.govresearchgate.net. Phthalates are not chemically bound to the polymer matrix in plastics and can migrate out, leading to their release into the environment epa.govresearchgate.netni.ac.rs. The rate of leaching is influenced by factors such as the type of plastic, temperature, and the nature of the contacting medium researchgate.net. However, specific quantitative data on the leaching rates and concentrations of this compound from consumer goods could not be found in the reviewed literature.

Spatiotemporal Variability in Environmental Concentrations of this compound

Comprehensive studies detailing the spatiotemporal variability of this compound in various environmental compartments (air, water, soil, sediment) are scarce. Environmental monitoring programs for phthalates have historically focused on a priority list of compounds, which does not always include this compound. Consequently, there is a significant data gap regarding its ambient concentrations, seasonal fluctuations, and geographical distribution. While the environmental fate of phthalates, in general, is known to be influenced by factors such as microbial degradation, photodegradation, and partitioning between different environmental media, specific data that would allow for a detailed analysis of the spatiotemporal trends for this compound are not available in the current body of scientific literature.

Environmental Fate and Transport Mechanisms of Benzyl Octyl Phthalate

Inter-compartmental Partitioning and Distribution of Phthalate (B1215562) Esters

The environmental distribution of benzyl (B1604629) octyl phthalate, a member of the phthalate ester family, is governed by its physicochemical properties, which dictate its movement between air, water, soil, and biota. Phthalate esters are recognized as hydrophobic substances, with their tendency to move between these environmental compartments largely influenced by their octanol-water partition coefficients.

Due to their hydrophobic nature, phthalate esters like benzyl octyl phthalate have a strong tendency to adsorb to organic matter present in soil, sediment, and suspended particulate matter in water. This sorption process significantly influences their environmental transport and bioavailability. Research on similar phthalates, such as di-n-butyl phthalate (DBP), has demonstrated that organic matter on sediment surfaces plays a crucial role in their adsorption. nih.gov The adsorption process can be relatively rapid, with equilibrium being reached within hours. researchgate.net

The extent of sorption is often proportional to the organic carbon content of the sediments. researchgate.net Studies have shown that removing organic material from sediments can reduce the sorption of phthalates by over 70%. researchgate.net Environmental factors such as temperature and salinity also affect sorption, with decreased temperatures and increased salinity generally leading to increased sorption of phthalates onto sediments. researchgate.net The interaction between phthalates and natural organic matter is complex and can involve both hydrophobic partitioning and hydrogen bonding. nih.gov

Table 1: Factors Influencing Phthalate Sorption to Sediments

FactorInfluence on SorptionResearch Finding
Organic Matter Positive CorrelationOrganic matter on sediment surfaces significantly contributes to DBP adsorption. nih.gov
Temperature Negative CorrelationSorption of Butyl Benzyl Phthalate (BBP) on sediments increased with a decrease in temperature. researchgate.net
Salinity Positive CorrelationSorption of BBP on sediments increased with an increase in salinity. researchgate.net
Sediment Content Negative CorrelationAn increase in sediment content led to a decrease in the adsorption of DBP. nih.gov

The hydrophobicity of phthalate esters suggests a potential for bioaccumulation in aquatic organisms. These compounds can be ingested and accumulate in the tissues of organisms, potentially moving up the food chain. nih.gov However, the bioaccumulation of phthalates is not straightforward and can be influenced by the organism's metabolism. sfu.ca

Research has shown the presence of various phthalates in edible marine fish species. For example, a study investigating phthalate levels in fish and shellfish from the Chesapeake Bay found mean concentrations of Butyl benzyl phthalate (BBP) to be 0.22 µg/g in fish and 0.13 µg/g in shellfish. epa.gov While laboratory-derived bioconcentration factors (BCFs) for some phthalates are available, these may overestimate the actual bioaccumulation, as they don't always account for metabolic processes within the organism. sfu.caresearchgate.net The bioaccumulation of lower molecular weight phthalates can be significantly affected by species-specific differences in metabolic transformation. sfu.ca

Table 2: Reported Concentrations of a Similar Phthalate (BBP) in Marine Organisms

Organism TypeMean Concentration (µg/g)Concentration Range (µg/g)Source
Fish0.22<0.01 - 1.1 epa.gov
Shellfish0.13<0.01 - 0.27 epa.gov

Transport Pathways in Aquatic and Terrestrial Systems

The movement of this compound through the environment is dictated by its partitioning behavior and the physical transport processes within aquatic and terrestrial systems.

Phthalates can enter aquatic systems through various pathways, including industrial and municipal wastewater discharges. Once in surface water, their transport is governed by water flow and their tendency to sorb to sediments. While phthalates are frequently detected in groundwater, their migration from sources like landfills may not be a primary transport pathway for some, such as Butyl Benzyl Phthalate (BBP), due to low detection frequencies in leachate. epa.govepa.gov However, the widespread occurrence of phthalates in groundwater, with concentrations reported to range from 0.1 x 10⁻³ to 3,203.33 µg/L globally, indicates that hydrological transport is a significant pathway for their distribution in the subsurface environment. researchgate.netdoaj.orgnih.gov The presence of these compounds in groundwater is a concern as it can be a source of drinking water. researchgate.netdoaj.orgnih.gov

This compound can be released into the atmosphere from various sources. Once airborne, its transport and fate are determined by atmospheric conditions and its chemical properties. Atmospheric dispersion models can be used to evaluate the long-range transport of such compounds. ramboll.com Phthalates can exist in the atmosphere in both the gas phase and adsorbed to particulate matter. The particle-bound fraction may be more susceptible to long-range atmospheric transport. acs.org

Deposition from the atmosphere, through both wet (rain and snow) and dry processes, is a significant pathway for the entry of phthalates into aquatic and terrestrial ecosystems. acs.org For instance, the estimated net atmospheric deposition of several phthalates into the South China Sea was substantial, highlighting the importance of this transport mechanism. acs.org

Influence of Environmental Factors on Transport (e.g., temperature, ionic strength)

The transport and partitioning of this compound (BOP) in the environment are significantly influenced by various environmental factors, most notably temperature and ionic strength. These factors can alter the physicochemical properties of BOP and the environmental media with which it interacts, thereby affecting its mobility, bioavailability, and ultimate fate.

Temperature

Temperature plays a crucial role in the environmental transport of BOP, primarily by affecting its partitioning behavior between different environmental compartments such as water, soil, sediment, and air.

Sorption: The sorption of phthalates, including BOP, onto soil and sediment is an exothermic process. Consequently, an increase in temperature generally leads to a decrease in the sorption of these compounds. orientjchem.org Research on the closely related butyl benzyl phthalate (BBP) has shown that equilibrium partitioning coefficients for its adsorption to various surfaces decrease with increasing temperature. researchgate.net For instance, one study observed that the removal percentage of BBP by a specific adsorbent increased as the solution temperature rose from 288 K to 308 K, indicating an endothermic adsorption process in that specific system. orientjchem.org This suggests that at higher temperatures, BOP is likely to be more mobile in the soil and sediment, potentially leading to increased leaching into groundwater. The thermodynamic parameters calculated for BBP adsorption, such as a positive enthalpy change (ΔH⁰), confirm the endothermic nature of the process in some cases, where increased temperature enhances the mobility of the phthalate molecules and the activity of binding sites. orientjchem.org

Volatilization: Temperature influences the vapor pressure of BOP. While specific data for BOP is limited, for other phthalates like BBP and di(2-ethylhexyl) phthalate (DEHP), airborne concentrations in indoor environments have been shown to increase significantly with a rise in temperature. researchgate.net This suggests that higher temperatures can enhance the volatilization of BOP from soil and water surfaces into the atmosphere, contributing to its long-range transport.

Biodegradation: Temperature also affects the rate of microbial degradation of phthalates. Studies on BBP have demonstrated that biodegradation is considerably slower in colder water. nih.gov This implies that in colder climates or during winter months, the persistence and transport of BOP in aquatic systems may be enhanced due to reduced microbial activity.

Ionic Strength

The ionic strength of aqueous environments, which is a measure of the concentration of ions in a solution, can also impact the transport of BOP. This is particularly relevant in estuarine and marine environments where salinity levels vary.

Solubility and Partitioning: An increase in ionic strength (salinity) generally decreases the water solubility of hydrophobic organic compounds like phthalates, a phenomenon known as the "salting-out" effect. nih.govresearchgate.net This reduced solubility in saline water can lead to increased partitioning of BOP from the water column to suspended particles and sediments. researchgate.net A study on BBP in artificial seawater found that its sorption onto sediments increased with rising salinity. researchgate.net This indicates that in coastal and marine environments, BOP is more likely to be associated with particulate matter and accumulate in sediments. The "salting constant" can be used to quantify this effect. researchgate.net

Mobility: The increased partitioning to sediments in high ionic strength environments can reduce the mobility of BOP in the water column. However, this also means that contaminated sediments can act as a long-term source of BOP, releasing it back into the water column over time. The cotransport of microplastics, to which phthalates can adsorb, is also influenced by ionic strength, further complicating the transport dynamics in aquatic systems. nih.gov

The following table summarizes the general influence of temperature and ionic strength on the transport mechanisms of this compound:

Environmental FactorTransport Mechanism AffectedGeneral InfluenceResearch Findings on Related Phthalates
Temperature Sorption (Soil/Sediment)Increased temperature generally decreases sorption, leading to higher mobility.Equilibrium partitioning coefficients for BBP decrease with increasing temperature. researchgate.net Adsorption of BBP can be an endothermic process, with removal increasing at higher temperatures in some systems. orientjchem.org
VolatilizationIncreased temperature enhances volatilization from surfaces.Airborne concentrations of BBP and DEHP in indoor environments increase with temperature. researchgate.net
BiodegradationHigher temperatures generally increase the rate of microbial degradation.Biodegradation of BBP is significantly slower in cold water. nih.gov
Ionic Strength (Salinity) Solubility in WaterIncreased ionic strength decreases water solubility ("salting-out").Salinity has been shown to decrease the water solubility of various organic compounds. nih.gov
Partitioning to SedimentIncreased ionic strength enhances partitioning to sediments and suspended particles.Sorption of BBP on marine sediments increases with an increase in salinity. researchgate.net
Mobility in WaterIncreased partitioning to solids can decrease mobility in the water column.The transport of pollutants that adsorb to particles is affected by ionic strength. nih.gov

Modeling Approaches for Environmental Fate Prediction

Predicting the environmental fate and transport of this compound is a complex task that can be facilitated by the use of mathematical models. These models integrate the physicochemical properties of the chemical with the characteristics of the environment to estimate its distribution, concentration, and persistence over time. researchgate.net Multimedia environmental models, particularly those based on the fugacity concept, are widely used for this purpose. envchemgroup.com

Fugacity-Based Models

Fugacity models are powerful tools for predicting the partitioning of chemicals between different environmental compartments (e.g., air, water, soil, sediment, biota). envchemgroup.com Fugacity, with units of pressure, represents the "escaping tendency" of a chemical from a particular phase. unipd.it At equilibrium, the fugacity of a chemical is uniform throughout all phases. These models use fugacity capacities (Z-values) to relate fugacity to concentration in each medium.

Several levels of fugacity models exist, offering increasing complexity:

Level I: Assumes a closed system at equilibrium, providing a simple prediction of the chemical's partitioning based on the volumes and properties of the environmental compartments.

Level II: Also assumes equilibrium but considers a steady-state system with continuous emissions and removal processes like degradation and advection.

Level III: A steady-state, non-equilibrium model that accounts for transport resistances between compartments, providing a more realistic depiction of a chemical's fate. nih.gov

Level IV: A dynamic, non-equilibrium model that describes how concentrations and distribution change over time.

Commonly used multimedia fugacity models that can be applied to predict the environmental fate of BOP include:

The Equilibrium Criterion (EQC) Model: A Level III model that helps to understand the general behavior of a chemical in a generic environment. envchemgroup.com It can categorize chemicals based on their partitioning behavior, volatility, and water solubility.

BETR (Berkeley-Trent) Model: A spatially explicit multimedia model that can be used to simulate the fate and transport of chemicals on a regional or global scale.

SimpleBox: A nested multimedia fate model that simulates the environmental fate of chemicals as fluxes between a series of well-mixed "boxes" representing different environmental compartments on various spatial scales. cefic-lri.org

The application of these models to BOP would require key input parameters, as shown in the table below.

Input ParameterDescriptionRelevance to Modeling
Molecular Weight The mass of one mole of the substance.Used in various calculations, including the conversion between mass and molar units.
Water Solubility The maximum amount of the chemical that can dissolve in water.Influences partitioning between water and other phases like soil and sediment.
Vapor Pressure The pressure exerted by the vapor of the substance in thermodynamic equilibrium with its condensed phases.A key parameter for determining partitioning into the air and volatilization rates.
Log Kow (Octanol-Water Partition Coefficient) The ratio of the concentration of a chemical in octanol (B41247) and water at equilibrium.An indicator of a chemical's hydrophobicity and potential for bioaccumulation.
Koc (Soil Organic Carbon-Water Partitioning Coefficient) The ratio of the amount of chemical adsorbed per unit weight of organic carbon in the soil to the concentration of the chemical in the soil solution.Crucial for predicting the mobility of the chemical in soil and its potential to leach into groundwater.
Henry's Law Constant The ratio of the partial pressure of a chemical in the air to its concentration in water at equilibrium.Determines the partitioning between air and water.
Degradation Half-lives The time it takes for half of the chemical to be degraded in a specific medium (air, water, soil).Determines the persistence of the chemical in the environment.

While specific, comprehensive modeling studies focused solely on this compound are not abundant in the readily available literature, the principles and models described are applicable. Models have been used to assess the environmental fate of other high molecular weight phthalates like DEHP, providing insights that can be extrapolated to BOP. sfu.caoekotoxzentrum.ch For instance, a multimedia environmental fate and food web model was developed for phthalate esters in False Creek, British Columbia, which included predictions for the biotransformation of C8 isomers. sfu.ca The successful application of such models to similar compounds underscores their utility in predicting the environmental behavior of BOP, provided that accurate input data for its physicochemical properties and degradation rates are available.

Environmental Degradation and Bioremediation of Benzyl Octyl Phthalate

Abiotic Degradation Pathways of Phthalate (B1215562) Esters

General principles of abiotic degradation for phthalate esters involve photolysis and hydrolysis. Photolytic degradation is driven by sunlight, while hydrolysis involves the breakdown of the ester bonds in the presence of water. However, specific rates and influencing factors for benzyl (B1604629) octyl phthalate are not documented in the available literature.

Photolytic Degradation Processes

No specific studies detailing the photolytic degradation rates or pathways for benzyl octyl phthalate were identified.

Hydrolysis in Aqueous Environments

Data on the hydrolysis half-life of this compound in various aqueous environments is not available. For comparison, the hydrolysis half-life for the structurally similar di-n-octyl phthalate has been estimated to be very long, on the order of years, at neutral pH.

Biotic Degradation Mechanisms of this compound

Microbial action is a primary mechanism for the degradation of phthalate esters in the environment. This typically involves the initial hydrolysis of the ester bonds by microbial enzymes.

Microbial Biodegradation by Bacterial Consortia and Pure Cultures

While numerous bacterial strains have been identified that can degrade various phthalates, no studies were found that specifically isolate or identify microbial consortia or pure cultures capable of degrading this compound.

Aerobic and Anaerobic Degradation Pathways

The general aerobic degradation pathway for phthalates involves hydrolysis to phthalic acid and the respective alcohols, followed by further breakdown of the aromatic ring. Anaerobic degradation is generally a slower process. Specific pathways and rates for this compound under either condition have not been reported.

Enzymatic Hydrolysis by Esterases (e.g., phthalate hydrolases)

The initial step in the biodegradation of phthalates is the enzymatic hydrolysis by esterases or hydrolases. These enzymes cleave the ester bonds, releasing phthalic acid and the corresponding alcohols. While the enzymatic hydrolysis of other phthalates has been studied, the specific enzymes that act on this compound and their kinetics have not been characterized.

Due to the lack of specific data for this compound, no data tables can be generated.

Phytoremediation and Algal Degradation Capabilities (e.g., phytoplankton, green algae)

Information specifically on the phytoremediation and algal degradation of this compound is limited in the provided search results. However, the general principles of phytoremediation and the capabilities of algae in degrading related compounds can be inferred. Phytoremediation involves the use of plants to remove, contain, or degrade environmental contaminants. Algae, including phytoplankton and green algae, also possess metabolic capabilities to break down organic pollutants. These organisms can contribute to the natural attenuation of phthalates in aquatic environments.

Bioremediation Technologies and Strategies for this compound Contamination

Bioremediation offers an environmentally friendly and cost-effective approach to cleaning up sites contaminated with this compound. Various technologies and strategies are being developed and optimized to enhance the efficiency of this process.

Design and Application of Synthetic Microbial Consortia for Remediation

The complete degradation of complex organic molecules like this compound can sometimes be more efficiently achieved by a community of microorganisms rather than a single species. This has led to the development of synthetic microbial consortia, where different microbial strains with complementary metabolic capabilities are combined.

For instance, in the degradation of the related compound BBP, a co-culture of Rhodococcus sp. strain PAE-6 and a Paenarthrobacter strain was shown to be effective. nih.gov While the Rhodococcus strain could hydrolyze BBP and metabolize the side chains, it was less efficient at degrading the intermediate phthalic acid. nih.gov The Paenarthrobacter strain, on the other hand, could efficiently utilize phthalic acid. nih.gov This demonstrates the potential of designing microbial consortia to achieve complete mineralization of phthalates.

Optimization of Bioremediation Conditions (e.g., temperature, pH, inoculum size)

The efficiency of microbial degradation of this compound is significantly influenced by environmental conditions. Optimizing these parameters is crucial for successful bioremediation.

Temperature: Microbial growth and enzymatic activity are highly dependent on temperature. For example, the degradation of di-(2-ethylhexyl) phthalate (DEHP) by Rhodococcus pyridinovorans DNHP-S2 was significantly more efficient at 35°C compared to 10°C. researchgate.net

pH: The pH of the contaminated environment affects microbial metabolism. Different microorganisms have different optimal pH ranges for growth and degradation activity.

Nutrient Availability: The presence of essential nutrients, such as carbon and nitrogen sources, can influence the rate of biodegradation. In some cases, the addition of a co-substrate or growth factors can enhance the degradation of the target pollutant. For instance, the degradation of BBP by Acinetobacter sp. and Arthrobacter sp. was enhanced by the addition of a small amount of Luria-Bertani (LB) broth. researchgate.net

Bioavailability: Phthalates like BOP are hydrophobic, which can limit their availability to microorganisms in aqueous environments. The use of surfactants can increase the solubility and bioavailability of these compounds, thereby enhancing their biodegradation. semanticscholar.org

Engineered Bioremediation Systems for Contaminated Environmental Sites

For the practical application of bioremediation at contaminated sites, engineered systems are often employed. These systems are designed to create optimal conditions for microbial activity and to enhance the contact between the microorganisms and the pollutant. Examples of such systems include:

Bioreactors: Contaminated soil or water can be treated in bioreactors where conditions like temperature, pH, and nutrient levels can be controlled and optimized.

Bioaugmentation: This involves the introduction of specific microorganisms with desired degradation capabilities to a contaminated site to supplement the indigenous microbial population.

Biostimulation: This strategy involves the modification of the environment to stimulate the activity of native microorganisms capable of degrading the contaminant. This can be achieved by adding nutrients or electron acceptors.

These engineered approaches, often used in combination, can significantly accelerate the cleanup of sites contaminated with this compound and other persistent organic pollutants.

Advanced Analytical Methodologies for Benzyl Octyl Phthalate Determination

Sample Preparation and Extraction Techniques for Environmental Matrices

Effective sample preparation is a critical first step to ensure the accurate quantification of benzyl (B1604629) octyl phthalate (B1215562), as it removes interfering substances and concentrates the analyte to a level suitable for instrumental analysis. The choice of extraction technique depends on the nature of the environmental matrix (e.g., water, soil, sediment) and the concentration of the target analyte.

In recent years, microextraction techniques have gained prominence due to their efficiency, minimal use of organic solvents, and high enrichment factors. researchgate.net These methods are aligned with the principles of green chemistry.

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and simple method based on a ternary solvent system. researchgate.netnih.gov In this procedure, a mixture of an extraction solvent (a few microliters) and a disperser solvent (e.g., acetone (B3395972), methanol) is quickly injected into an aqueous sample. This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for efficient mass transfer of the analyte. nih.gov Centrifugation is then used to separate the sedimented organic phase for analysis. nih.gov Various factors, including the type and volume of extraction and disperser solvents, extraction time, and the salt content of the sample, are optimized to maximize extraction efficiency. nih.govnih.gov DLLME has been successfully applied to the analysis of various phthalates, including benzyl butyl phthalate, a structurally similar compound, in water samples, achieving low detection limits and high enrichment factors. nih.govepa.gov

Table 1: Example of DLLME Conditions for Phthalate Ester Analysis in Water Samples
ParameterConditionReference
Extraction Solvent (Volume)Chlorobenzene (9.5 µL) nih.govepa.gov
Disperser Solvent (Volume)Acetone (0.50 mL) nih.govepa.gov
Extraction Time&lt; 5 seconds nih.govepa.gov
Enrichment Factor681 - 889 nih.govepa.gov
Limit of Detection (LOD)0.002 - 0.008 µg/L nih.govepa.gov
Linear Range0.02 - 100 µg/L nih.govepa.gov

Stir Bar Sorptive Extraction (SBSE) is a solventless extraction technique that provides very high enrichment of organic compounds from aqueous matrices. The method utilizes a magnetic stir bar coated with a layer of a sorbent, most commonly polydimethylsiloxane (B3030410) (PDMS). nih.gov The coated stir bar is placed in the sample and stirred for a specific period, during which analytes partition from the sample matrix into the PDMS coating. The extraction is governed by the octanol-water partitioning coefficient of the analyte. After extraction, the stir bar is removed, dried, and the analytes are desorbed, typically either by thermal desorption for gas chromatography or by liquid desorption for liquid chromatography. researchgate.net SBSE is highly effective for trace analysis of semi-volatile compounds like phthalates in environmental water samples. nih.gov

Table 2: Optimized SBSE Conditions for Phthalate Analysis in Seawater
ParameterConditionReference
Stir Bar CoatingPolydimethylsiloxane (PDMS) nih.gov
Extraction Time2 hours nih.gov
Extraction Temperature25°C nih.gov
Sample Modification5% Sodium Chloride, 10% Methanol nih.gov
Desorption SolventMethanol-Acetonitrile (4:1) nih.gov
Limit of Detection (LOD)0.07 - 5.71 µg/L nih.gov

Solid-Phase Extraction (SPE) is a robust and widely used technique for the preconcentration and cleanup of analytes from liquid samples. nih.govoup.com The process involves passing a sample through a cartridge containing a solid adsorbent. Analytes of interest are retained on the sorbent while the sample matrix passes through. The retained analytes are then eluted with a small volume of an appropriate solvent. For phthalate esters, common sorbents include C18-bonded silica (B1680970) and polymeric materials. dphen1.com SPE is effective for a wide range of environmental waters and can achieve good recovery rates. nih.govdphen1.com

Liquid-Liquid Extraction (LLE) is a traditional method for separating compounds based on their differential solubilities in two immiscible liquids, typically an aqueous sample and an organic solvent. researchgate.net For the analysis of phthalates in water, solvents such as methylene (B1212753) chloride or a hexane/acetone mixture are commonly used. epa.govvt.edu The sample is shaken with the organic solvent, allowing the hydrophobic phthalates to partition into the organic phase. vt.edu While effective, LLE often requires large volumes of high-purity organic solvents and can be time-consuming and labor-intensive. vt.edu The development of microextraction techniques has been driven by the need to reduce the solvent consumption associated with traditional LLE. vt.edu

Magnetic Solid Phase Extraction (MSPE) is an innovative approach that simplifies the SPE procedure by using magnetic nanoparticles (MNPs) as the adsorbent material. researchgate.net These MNPs, such as Fe3O4 coated with a functionalized layer, can be dispersed directly into the sample solution. dntb.gov.ua After an adsorption period, the MNP-analyte conjugates are easily and rapidly separated from the bulk sample using an external magnet, eliminating the need for centrifugation or filtration. researchgate.netdntb.gov.ua This technique is fast, efficient, and reduces solvent consumption. researchgate.net MSPE methods have been developed for the determination of multiple phthalate esters in various water samples, showing good linearity, low detection limits, and high recovery rates. fao.org

Table 3: Performance of an MSPE Method for Six Phthalate Esters in Water Samples
ParameterValueReference
AdsorbentFe₃O₄@MIL-100 and Fe₃O₄@SiO₂@polythiophene mixture
Linearity (R²)> 0.9935
Method Detection Limits (MDLs)0.35 - 0.91 µg/L
Mean Recoveries76.9 - 109.1%
Relative Standard Deviations (RSDs)< 9%

A significant challenge in the analysis of benzyl octyl phthalate and other phthalates is their ubiquitous presence in the environment, leading to a high risk of sample contamination during collection, storage, and analysis. epa.gov Phthalates can leach from plastic components of sampling equipment, container caps (B75204), and laboratory apparatus. epa.gov Therefore, stringent contamination control measures are essential.

Key control strategies include:

Use of Glassware: Exclusive use of glass containers and apparatus is recommended. All glassware should be meticulously cleaned, rinsed with a high-purity solvent (e.g., acetone or methylene chloride), and dried before use. epa.govepa.gov

Solvent and Reagent Purity: High-purity reagents and solvents must be used to minimize interference. It is crucial to check each lot of reagents for phthalate contamination. epa.gov

Procedural Blanks: Analyzing procedural blanks with every batch of samples is mandatory to monitor for and quantify any contamination introduced during the analytical process. epa.gov

Avoidance of Plastics: Tygon tubing, plastic-lined screw caps, and any other plastic materials should be avoided wherever possible. Teflon-lined caps are a suitable alternative. epa.gov

Clean Environment: Glassware should be stored in a clean environment, covered with aluminum foil to prevent the accumulation of dust, which can contain phthalates. epa.gov

Chromatographic Separation Techniques

Following extraction and preconcentration, chromatographic methods are employed to separate this compound from other co-extracted compounds and for its subsequent quantification.

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is the most common and effective technique for the analysis of phthalate esters. oregonstate.edurestek.comgcms.cz As semi-volatile compounds, phthalates are well-suited for GC analysis. gcms.cz

The GC-MS system provides excellent separation and definitive identification. Key aspects of the method include:

Capillary Columns: The separation is typically performed on a low-polarity fused-silica capillary column, such as one with a 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., Rtx-5, Rxi-5ms). restek.comgcms.cz These columns provide good resolution for a wide range of phthalate compounds. gcms.cz

Injection: A splitless injection mode is commonly used for trace analysis to ensure the maximum transfer of the analytes onto the column. hpst.cz

Temperature Program: A programmed temperature ramp for the GC oven is used to elute the phthalates in order of their boiling points, allowing for the separation of complex mixtures. oregonstate.edu

Detection: While detectors like the Flame Ionization Detector (FID) can be used, Mass Spectrometry (MS) is preferred for its superior sensitivity and selectivity. restek.comgcms.cz Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of the target analytes are monitored, significantly enhances sensitivity and reduces matrix interference. oregonstate.edu A common characteristic ion fragment for many phthalates is m/z 149. gcms.cz

Table 4: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Phthalate Analysis
ParameterConditionReference
InstrumentAgilent 8890 GC / 5977B MS oregonstate.edu
ColumnRtx-440 (30 m x 0.25 mm, 0.25 µm) restek.com
Carrier GasHelium at 1.2 mL/min (constant flow) restek.com
Injection ModeSplitless hpst.cz
Oven ProgramInitial 70°C, ramp to 320°C oregonstate.edurestek.com
MS ModeScan and/or Selected Ion Monitoring (SIM) oregonstate.edu
Internal StandardBenzyl benzoate restek.comhpst.cz

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound (BOP) and other phthalates in various matrices. This method utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

For phthalate analysis, reversed-phase HPLC is commonly employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water. govst.edu A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of a wide range of phthalates with varying polarities. oup.com

Detection is typically performed using an ultraviolet (UV) detector, as phthalates exhibit absorbance in the UV region. nih.gov A common detection wavelength for many phthalates is 224 nm or 230 nm. oup.comnih.gov The retention time, the time it takes for a specific analyte to pass through the column, is used for qualitative identification, while the peak area is proportional to the concentration of the analyte, allowing for quantitative analysis. govst.edu

The performance of an HPLC method is characterized by several parameters, including linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision. Linearity is established by analyzing a series of standard solutions of known concentrations and plotting the detector response against the concentration. Correlation coefficients (r²) greater than 0.999 are typically desired. oup.com LODs for phthalates using HPLC-UV can range from 6.0 to 23.8 ng/mL, demonstrating the sensitivity of the method. oup.com Accuracy is often assessed through recovery studies, with values between 71.27% and 106.97% being reported for phthalate analysis. oup.com

Table 1: HPLC Method Parameters for Phthalate Analysis

Parameter Typical Value/Range Reference
Column Reversed-phase C18 nih.gov
Mobile Phase Acetonitrile/Water or Methanol/Water (Gradient Elution) oup.com
Detection Wavelength 224 nm or 230 nm oup.comnih.gov
Correlation Coefficient (r²) > 0.999 oup.com
Limits of Detection (LOD) 6.0–23.8 ng/mL oup.com
Recovery 71.27%–106.97% oup.com

| Relative Standard Deviation (RSD) | 0.86%–8.00% | oup.com |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering improvements in speed, resolution, and sensitivity compared to conventional HPLC. ijfmr.comorientjchem.org This enhanced performance is achieved by using columns packed with smaller particles (typically less than 2 µm in diameter), which requires instrumentation capable of operating at much higher pressures (up to 100 MPa). orientjchem.orgijpda.org

The fundamental principles of separation in UPLC are the same as in HPLC, governed by the van Deemter equation, which relates plate height (a measure of column efficiency) to the linear velocity of the mobile phase. ijpda.org The smaller particle size in UPLC columns leads to a significant increase in efficiency, allowing for faster separations without sacrificing resolution. pharmascholars.com In fact, UPLC can shorten analysis times by up to nine times compared to conventional HPLC systems. ijpda.org

The benefits of UPLC in the analysis of this compound and other phthalates are substantial. The increased speed allows for higher sample throughput, which is particularly advantageous in high-volume analytical laboratories. pharmascholars.com The enhanced resolution enables the separation of complex mixtures of phthalates and their isomers, which can be challenging with HPLC. orientjchem.org Furthermore, the sharper and more intense peaks obtained with UPLC lead to improved sensitivity, allowing for the detection and quantification of analytes at lower concentrations. austinpublishinggroup.com

A comparison of HPLC and UPLC for the analysis of 12 phthalates demonstrated that UPLC provided a significantly shorter analysis time (6 minutes) compared to HPLC (15 minutes). orientjchem.org This reduction in analysis time also leads to a decrease in solvent consumption, making UPLC a more environmentally friendly and cost-effective technique. orientjchem.orgaustinpublishinggroup.com

Table 2: Comparison of HPLC and UPLC Characteristics

Feature HPLC UPLC Reference
Particle Size 3-5 µm < 2 µm ijfmr.com
Operating Pressure Up to 400 bar Up to 1000 bar (15,000 psi) ijpda.orgpharmascholars.com
Analysis Time Longer Shorter (up to 9x faster) orientjchem.orgijpda.org
Resolution Good Higher ijfmr.com
Sensitivity Good Higher ijfmr.com

| Solvent Consumption | Higher | Lower | orientjchem.orgaustinpublishinggroup.com |

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is a powerful analytical technique that provides high sensitivity and selectivity for the detection and quantification of this compound. gcms.cz It is often coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) to separate the components of a complex mixture before they are introduced into the mass spectrometer. polymersolutions.comlcms.cz

In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). restek.com This process provides information about the molecular weight and structure of the analyte. The high selectivity of MS is particularly advantageous for analyzing phthalates in complex matrices, as it can distinguish the target analytes from co-eluting interferences. waters.com

GC-MS is a widely used technique for phthalate analysis due to its simplicity, speed, and cost-effectiveness. gcms.cz It offers excellent chromatographic resolution for separating different phthalates. gcms.cz However, some phthalate isomers can be challenging to separate by GC alone, making the mass spectral data crucial for their identification and quantification. restek.com

LC-MS is another powerful tool, particularly for less volatile or thermally labile compounds. A study detailing the analysis of extractables and leachables in complex matrices utilized both GC/Q-TOF and LC/Q-TOF systems for comprehensive coverage of a wide diversity of compounds. lcms.cz

Single Ion Recording (SIR) and Multiple Reaction Monitoring (MRM) Modes

For quantitative analysis, mass spectrometers can be operated in different modes, with Single Ion Recording (SIR) and Multiple Reaction Monitoring (MRM) being two of the most common.

Single Ion Recording (SIR) , also known as Selected Ion Monitoring (SIM), involves monitoring only a few specific m/z values corresponding to the target analyte. oregonstate.edu This mode significantly increases sensitivity compared to full-scan mode, where the entire mass spectrum is recorded. nih.gov The advantage of SIM is its ability to filter out background noise and interferences, leading to a better signal-to-noise ratio and lower detection limits. nih.gov However, for complex matrices, SIR may not always provide sufficient selectivity to eliminate all interferences. waters.com

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry (MS/MS) technique that offers even greater selectivity and sensitivity than SIR. waters.comwikipedia.org In MRM, a specific precursor ion (typically the molecular ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. wikipedia.orgspringernature.com This two-stage filtering process makes MRM highly specific and significantly reduces the likelihood of interference from other compounds in the sample. waters.commdpi.com The precursor-product ion pair is referred to as a "transition." wikipedia.org

The high specificity of MRM allows for the accurate quantification of target analytes even in very complex matrices with minimal sample cleanup. mdpi.com This technique has been successfully applied to the detection and quantification of various target metabolites. mdpi.com

Table 3: Comparison of SIR and MRM Modes

Feature Single Ion Recording (SIR) Multiple Reaction Monitoring (MRM) Reference
Principle Monitors specific ions of the analyte. Monitors a specific fragmentation reaction (precursor ion → product ion). oregonstate.eduwikipedia.org
Selectivity High Very High waters.com
Sensitivity High Very High semanticscholar.org
Instrumentation Single quadrupole MS Triple quadrupole MS or equivalent springernature.comsemanticscholar.org

| Interference | Potential for interference in complex matrices. | Significantly reduced interference. | waters.com |

Coupling with Mass Spectrometry (GC-MS, HPLC-MS, UPLC-MS)

The coupling of chromatographic separation techniques with mass spectrometry provides powerful analytical platforms for the determination of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like phthalates. gcms.czpolymersolutions.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detection and structural information. restek.com GC-MS is known for its high chromatographic resolution, which is important for separating structurally similar phthalates. gcms.cz The mass spectral data aids in the unequivocal identification of these compounds. restek.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a versatile technique suitable for a broader range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. nih.gov A study on the simultaneous determination of seven phthalates and four parabens in cosmetic products utilized both HPLC-DAD and GC-MS methods, highlighting the utility of both techniques. nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) combines the high separation efficiency of UPLC with the sensitive and selective detection of MS. orientjchem.org This combination allows for rapid and highly sensitive analysis of phthalates. A sensitive liquid chromatography-tandem mass spectrometry method was developed for the simultaneous determination of benzyl butyl phthalate and its metabolites in various biological matrices, demonstrating the power of this approach. nih.gov

Quality Assurance and Quality Control in this compound Analysis

Ensuring the reliability and accuracy of analytical data for this compound requires a stringent Quality Assurance (QA) and Quality Control (QC) program. epa.gov This involves implementing procedures to monitor and control various aspects of the analytical process, from sample collection and preparation to instrumental analysis and data reporting.

Key elements of a QA/QC program for phthalate analysis include:

Method Validation: The analytical method must be validated to demonstrate that it is suitable for its intended purpose. This includes assessing parameters such as linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). nih.gov

Use of Reference Materials: Certified reference materials (CRMs) containing known concentrations of phthalates are analyzed to verify the accuracy of the method.

Blank Samples: Method blanks (reagents carried through the entire analytical procedure) and instrument blanks are analyzed to check for contamination from laboratory glassware, solvents, and instrumentation. nih.gov Phthalates are ubiquitous environmental contaminants, making blank correction crucial. epa.gov

Calibration Checks: The instrument calibration is verified at regular intervals using calibration standards to ensure the stability of the instrument response. nih.gov

Replicate Analyses: Analyzing replicate samples provides a measure of the precision of the analytical method.

A five-year quality control survey on the content of phthalates in colognes highlighted the importance of a stringent quality control process to ensure the reliability of the obtained results. mdpi.com

Application of Deuterated Internal Standards

The use of internal standards is a critical component of quality control in quantitative analysis, particularly in chromatography-mass spectrometry. An internal standard is a compound that is chemically similar to the analyte but is not present in the sample. It is added to the sample in a known amount before sample preparation and analysis.

For the analysis of this compound, deuterated internal standards are highly preferred. nih.gov These are isotopically labeled compounds where one or more hydrogen atoms are replaced by deuterium (B1214612) atoms. For example, diethyl phthalate-d₄ and bis(2-ethylhexyl) phthalate-d₄ have been used as internal and surrogate standards. nih.gov

The key advantage of using a deuterated internal standard is that it has nearly identical chemical and physical properties to the unlabeled analyte. scispace.com This means it will behave similarly during sample extraction, cleanup, and chromatographic separation, effectively compensating for any losses or variations in these steps. In the mass spectrometer, the deuterated standard is easily distinguished from the native analyte due to its higher mass.

By measuring the ratio of the analyte response to the internal standard response, accurate quantification can be achieved even if there are variations in sample volume, injection volume, or instrument response. scispace.com The use of a stable isotopically labeled (SIL) internal standard can significantly improve the precision and accuracy of the assay. scispace.com A study on the determination of benzyl butyl phthalate and its metabolites in rat plasma and tissues utilized this approach for reliable quantification. nih.gov

Table of Compounds

Compound Name Abbreviation
This compound BOP
Diethyl phthalate-d₄ -
Diethyl phthalate DEP
bis(2-ethylhexyl) phthalate-d₄ -
bis(2-ethylhexyl) phthalate DEHP
Benzyl butyl phthalate BBP
Monobenzyl phthalate MBzP
Monobutyl phthalate MBuP
Dimethyl phthalate DMP
Di-n-butyl phthalate DBP
Diisononyl phthalate DINP
Diisodecyl phthalate DIDP
Di-n-octyl phthalate DNOP
Di(n-octyl) phthalate DNOP
Di-n-pentyl phthalate DNPP
Diisopentyl phthalate DIPP
bis(2-methoxyethyl) phthalate DMEP
isopentyl pentyl phthalate PIPP
Dipropyl phthalate DPP
Dicyclohexyl phthalate DCHP
Dioctyl phthalate DOP
Methylparaben -
Ethylparaben -
Propylparaben -

Validation of Analytical Performance (e.g., accuracy, reproducibility, detection limits)

The validation of an analytical method is a critical process that demonstrates its suitability for its intended purpose. Key performance characteristics, including accuracy, reproducibility (precision), and detection limits, are thoroughly evaluated to ensure the reliability of the data generated. For the analysis of phthalates such as this compound, various chromatographic techniques, primarily gas chromatography-mass spectrometry (GC-MS), are commonly employed.

Accuracy and Reproducibility:

Accuracy, often expressed as recovery, is the measure of how close a determined value is to the true value. Reproducibility, or precision, refers to the closeness of agreement between independent results obtained with the same method on identical test material under the same conditions.

In a study focused on the determination of various plasticizers, including the structurally similar Benzyl butyl phthalate (BBP), in bee pollen using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by GC-MS analysis, the analytical performance was rigorously validated. The method demonstrated excellent accuracy, with average analyte recoveries ranging from 77% to 104%. uva.es The precision of the method was also found to be high, with a relative standard deviation (RSD) of less than 15%. uva.es

Similarly, an analysis of BBP in toys using GC-MS showed excellent recoveries, ranging from 92% to 107%, with relative standard deviations below 7%. hpst.cz Another study employing an enzyme immunoassay for the detection of BBP in environmental water and soil samples reported satisfactory accuracy and precision, with recoveries between 76% and 116% and coefficients of variation (CVs) from 4.7% to 13.7%. nih.gov

The following interactive table summarizes the validation parameters for analytical methods used for the determination of Benzyl butyl phthalate, a close analog of this compound.

ParameterMethodMatrixValue
Accuracy (Recovery) GC-MSBee Pollen77% - 104% uva.es
GC-MSToys92% - 107% hpst.cz
Enzyme ImmunoassayEnvironmental Samples76% - 116% nih.gov
Reproducibility (RSD/CV) GC-MSBee Pollen< 15% uva.es
GC-MSToys< 7% hpst.cz
Enzyme ImmunoassayEnvironmental Samples4.7% - 13.7% nih.gov

Detection Limits:

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. The limit of quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

For the GC-MS method used for bee pollen analysis, the LODs for the targeted plasticizers were in the range of 0.2–17.2 μg kg⁻¹, and the LOQs ranged from 0.5–57.5 μg kg⁻¹. uva.es In the analysis of drinking and non-potable waters using dispersive liquid-liquid microextraction (DLLME) followed by GC-ion trap mass spectrometry (GC-IT/MS), the LOD for di-n-octyl-phthalate was found to be between 1 and 8 ng mL⁻¹, with an LOQ between 5 and 14 ng mL⁻¹. mdpi.com

Development of Ultra-Trace Level Detection Methods in Complex Matrices

Detecting this compound at ultra-trace levels in complex matrices such as environmental samples (water, soil) and biological tissues presents significant analytical challenges due to potential interferences from the matrix components. Advanced analytical techniques with high sensitivity and selectivity are required to achieve the necessary low detection limits.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful and widely used technique for the analysis of phthalates. restek.com Its high separation efficiency and the ability to provide mass spectral information make it a robust platform for both identification and quantification. restek.com For complex matrices, sample preparation techniques such as solid-phase extraction (SPE) and dispersive liquid-liquid microextraction (DLLME) are often employed to pre-concentrate the analyte and remove interfering substances. mdpi.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):

UPLC-MS/MS has emerged as a highly sensitive and selective method for the determination of trace environmental pollutants. rsc.org This technique offers the advantage of analyzing a wide range of compounds with minimal sample pre-concentration. A study on the analysis of several phthalates, including BBP, in water using UPLC-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS) reported a linear range between 0.5 and 50 ng mL⁻¹ and impressive detection limits (LODs) ranging from 0.32 to 0.54 ng mL⁻¹ without the need for sample pre-concentration. rsc.org

Immunoassays:

Enzyme-linked immunosorbent assays (ELISAs) and other immunoassay formats offer a rapid, sensitive, and selective alternative for the detection of specific compounds. A magnetic-based immunoassay (MBI) was developed for the investigation of BBP in urban sewage. nih.gov This method achieved a limit of detection (LOD) of 0.57 ng/mL and a wide detection range from 0.57 to 24,977.71 ng/mL. nih.gov

The following interactive table provides a comparison of detection limits for Benzyl butyl phthalate and other related phthalates using different advanced analytical methodologies.

Analytical TechniqueMatrixAnalyteLimit of Detection (LOD)
GC-MSBee PollenBenzyl butyl phthalate0.2–17.2 μg kg⁻¹ uva.es
GC-IT/MSWaterDi-n-octyl-phthalate1–8 ng mL⁻¹ mdpi.com
UPLC-ESI-MS/MSWaterBenzyl butyl phthalate0.32–0.54 ng mL⁻¹ rsc.org
Enzyme ImmunoassayEnvironmental SamplesBenzyl butyl phthalate2.5 ng/mL nih.gov
Magnetic-Based ImmunoassayUrban SewageBenzyl butyl phthalate0.57 ng/mL nih.gov

Ecological Risk Assessment and Mechanistic Environmental Studies of Benzyl Octyl Phthalate

Environmental Risk Assessment Methodologies for Phthalate (B1215562) Esters

The environmental risk assessment of phthalate esters, including benzyl (B1604629) octyl phthalate, employs established methodologies to evaluate the potential for adverse ecological effects. These methods integrate exposure and toxicity data to characterize risk, often utilizing concepts such as the Hazard Quotient (HQ) and Predicted No-Effect Concentration (PNEC). A key approach in this process is the use of Species Sensitivity Distribution (SSD) analysis to extrapolate from single-species toxicity data to community-level effects.

Hazard Quotient (HQ) and Predicted No-Effect Concentration (PNEC) Derivation

The Hazard Quotient (HQ) is a common metric used in environmental risk assessment to indicate the potential for adverse effects. It is calculated as the ratio of the Predicted Environmental Concentration (PEC) of a substance to its Predicted No-Effect Concentration (PNEC). An HQ value greater than 1 suggests a potential risk to the environment, warranting further investigation or risk management measures.

The derivation of the PNEC is a critical step in this process. It represents the concentration of a substance below which adverse effects on the ecosystem are not expected to occur. The PNEC is typically derived from ecotoxicological data, such as the No-Observed-Effect Concentration (NOEC) or the Lowest-Observed-Effect Concentration (LOEC) from single-species toxicity tests. An assessment factor (AF) is then applied to the lowest available toxicity value to account for uncertainties in extrapolating from laboratory data to real-world ecosystems. These uncertainties include interspecies and intraspecies variability, as well as differences between laboratory and field conditions. The magnitude of the assessment factor generally decreases as the quality and quantity of the available ecotoxicological data increase. For instance, a larger assessment factor would be used when only acute toxicity data is available, while a smaller factor may be applied if chronic toxicity data for multiple species from different trophic levels are present.

For benzyl octyl phthalate, PNEC values have been derived for various environmental compartments. According to the European Chemicals Agency (ECHA), the PNEC for freshwater is 7.5 µg/L, derived from the most sensitive chronic NOEC for the freshwater fish Pimephales promelas and applying an assessment factor of 10. europa.eu The PNEC for marine water is lower, at 0.75 µg/L, reflecting a higher assessment factor of 100 due to the data being from freshwater species. europa.eu The equilibrium partitioning method is often used to derive PNECs for sediment and soil from the aquatic PNEC. europa.eu

Species Sensitivity Distribution (SSD) Analysis

Species Sensitivity Distribution (SSD) is a statistical method used in ecological risk assessment to model the variation in sensitivity of different species to a particular chemical. mdpi.com An SSD curve is generated by plotting the cumulative probability of species being affected against the concentration of the chemical. This approach utilizes toxicity data (e.g., LC50, EC50, or NOEC values) from multiple species representing different trophic levels within an ecosystem.

The primary output of an SSD analysis is the Hazardous Concentration for x% of species (HCx), which is the concentration at which a specified percentage (x) of species in the community is expected to be adversely affected. The HC5, or the concentration hazardous to 5% of species, is commonly used to derive the PNEC. This approach is considered more scientifically robust than the deterministic assessment factor method when sufficient high-quality toxicity data are available for a range of species. It provides a more realistic estimation of the concentration of a substance that is likely to be protective of the aquatic community.

While specific SSD analyses solely for this compound are not extensively detailed in the provided search results, the methodology is broadly applied to phthalates. For instance, a study on diisobutyl phthalate and di-n-octyl phthalate utilized SSD models to conduct an ecological risk assessment. researchgate.net This approach allows for a more comprehensive evaluation of the potential risks posed by these compounds to aquatic ecosystems by considering the sensitivities of a wider range of organisms.

Ecological Effects on Aquatic Organisms (Non-Human Models)

This compound has been shown to exert a range of toxic effects on various aquatic organisms, from microorganisms to fish. These effects can impact growth, reproduction, and development, and can manifest at different biological levels, from molecular to organismal.

Impacts on Microorganisms (e.g., algae, cyanobacteria, phytoplankton)

Microorganisms form the base of aquatic food webs, and any adverse effects on their populations can have cascading consequences for the entire ecosystem. Studies have investigated the toxicity of this compound to various microorganisms.

Research on the influence of this compound on several phytoplankton species, including Microcystis sp., Anabaena variabilis, Chlorella sp., and Scenedesmus sp., revealed that higher concentrations of the compound significantly inhibited the growth of the cyanobacteria A. variabilis and Microcystis sp. kg.ac.rs Green algae, particularly Chlorella sp., showed considerably lower sensitivity, with no significant growth inhibition observed. kg.ac.rs The study also suggested that the tested organisms could likely absorb and metabolize this compound, with Scenedesmus sp. showing the least ability to do so. kg.ac.rs

It is also noteworthy that some freshwater algae and cyanobacteria have been found to be capable of producing certain phthalate esters themselves, which could have implications for the aquatic ecosystem. researchgate.netnih.gov

Responses in Aquatic Invertebrates (e.g., Daphnia)

Aquatic invertebrates, such as Daphnia magna, are crucial components of freshwater ecosystems and are commonly used as indicator species in ecotoxicological studies. This compound has been shown to have significant adverse effects on these organisms.

A 21-day chronic toxicity test on Daphnia magna exposed to this compound resulted in a reduced survival ratio, decreased body length, and an increased abnormality ratio. nih.gov Reproductive parameters were also affected, with an advanced time to first brood and a reduction in the number of offspring. nih.gov Furthermore, the study observed embryotoxicity, leading to the induction of abnormal neonates and a shortened embryonic development cycle. nih.gov Transcriptomic analysis of early embryos exposed to 0.1 mg/L of this compound indicated that pathways related to signal transduction, cell communication, and embryonic development were significantly down-regulated. nih.gov

Effects on Fish Species (e.g., Danio rerio)

Fish are important vertebrates in aquatic ecosystems and are often used as models to assess the toxic effects of environmental contaminants. Studies on the zebrafish (Danio rerio) have revealed that this compound can induce developmental toxicity and other adverse effects.

Exposure of zebrafish embryos to this compound has been shown to cause a range of morphological abnormalities, including yolk-sac edema, spinal curvature, tail deformity, an uninflated swim bladder, and cardiac defects. nih.govresearchgate.net At a concentration of 0.6 mg/L, a significant increase in the malformation rate, growth inhibition, and an increased rate of cardiac malformations were observed. nih.govresearchgate.net This was accompanied by a reduced heart rate. nih.govresearchgate.net The expression of genes related to heart development, Nkx2.5 and T-box transcription factor 5, was found to be dose-dependently downregulated by this compound exposure, providing a potential molecular mechanism for the observed cardiac developmental toxicity. nih.govresearchgate.net

Further research on adult zebrafish exposed to this compound for 28 days revealed evidence of oxidative stress and DNA damage in the brain. nih.gov The exposure also led to neurotoxicity, apoptosis, and histopathological damage within the brain tissue. nih.gov Transcriptome analysis of the brain tissue indicated alterations in gene expression, with effects on pathways related to muscle contraction, complement and coagulation cascades, and cardiomyopathy. nih.gov

Data on the Ecological Effects of this compound on Aquatic Organisms

Organism GroupSpeciesEffectConcentrationSource
Microorganisms Anabaena variabilis, Microcystis sp.Significant growth inhibitionHigher concentrations (specific values not provided) kg.ac.rs
Chlorella sp.No significant growth inhibitionNot specified kg.ac.rs
Aquatic Invertebrates Daphnia magnaReduced survival, decreased body length, increased abnormality ratio, reduced offspringNot specified nih.gov
Daphnia magnaDown-regulation of genes in embryonic development pathways0.1 mg/L nih.gov
Fish Danio rerio (embryos)Increased malformation rate, growth inhibition, cardiac malformations, reduced heart rate0.6 mg/L nih.govresearchgate.net
Danio rerio (adults)Oxidative stress, DNA damage, neurotoxicity, apoptosis, histopathological brain damage5, 50, and 500 µg/L nih.gov

Mechanistic Insights from Model Organism Studies (Non-Human Models)

This compound, also known as benzyl butyl phthalate (BBP), is a manufactured chemical commonly used as a plasticizer in a wide range of consumer products. Due to its widespread use, concerns have been raised about its potential impact on living organisms and the environment. This article delves into the ecological risk assessment and mechanistic environmental studies of this compound, focusing on insights gained from non-human model organisms.

Endocrine-Disrupting Activities and Molecular Pathways

This compound has been identified as an endocrine-disrupting chemical (EDC), meaning it can interfere with the body's hormonal systems. nih.govresearchgate.net Studies in various animal models have demonstrated its potential to disrupt normal endocrine function through several mechanisms, including antiandrogenic effects and alterations in steroidogenesis.

Antiandrogenic Effects: Phthalates, including BBP, can act as anti-androgens, disrupting the balance between estrogens and androgens, which can lead to abnormal cell proliferation in hormone-sensitive tissues. nih.gov For instance, in male rats, exposure to BBP has been linked to a reduction in testosterone (B1683101) levels, decreased sperm production, and adverse effects on the testis and epididymis. researchgate.net

Alterations in Steroidogenesis: Steroidogenesis is the metabolic process by which steroids are generated from cholesterol. BBP has been shown to interfere with this process. For example, some studies suggest that certain phthalates can inhibit the expression of genes involved in steroid metabolism. jcpjournal.org In mouse models, exposure to endocrine disruptors has been shown to decrease the expression of steroidogenic enzymes in the testis. nih.gov Research on adult human testis explants has also provided evidence that some phthalates can directly inhibit testosterone production. nih.gov This inhibition of steroidogenesis can have cascading effects on reproductive health and development.

Gene Expression: BBP exposure can also lead to changes in gene expression related to endocrine function. Studies have shown that BBP can alter the expression of genes involved in xenobiotic metabolic processes, extracellular matrix organization, and oocyte morphogenesis. plos.org In rat mammary glands, neonatal and prepubertal exposure to BBP was found to affect the genomic profile, up-regulating genes related to proliferation and differentiation. researchgate.net

Model OrganismObserved Endocrine-Disrupting EffectMolecular Pathway Implication
Rats (male)Decreased testosterone, reduced sperm productionAntiandrogenic activity, altered steroidogenesis
Rats (female)Altered gene expression in mammary glandsChanges in proliferation and differentiation pathways
MiceDecreased expression of steroidogenic enzymesInhibition of steroidogenesis
Caenorhabditis elegansAltered expression of genes for xenobiotic metabolismDisruption of metabolic and developmental pathways

Induction of Oxidative Stress and Associated Cellular Responses

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects through antioxidants. Exposure to BBP has been shown to induce oxidative stress in various model organisms, leading to a range of cellular responses.

In chick embryos, BBP treatment was found to increase levels of oxidative stress and cell apoptosis, suggesting a link between BBP exposure and developmental toxicity. nih.govresearchgate.net Similarly, studies on the nematode Caenorhabditis elegans have shown that BBP exposure leads to increased oxidative stress in the germline. plos.org In aquatic organisms like zebrafish, BBP has been observed to cause an accumulation of ROS, lipid peroxidation, and DNA damage in tissues such as the liver and intestine. researchgate.net Furthermore, long-term exposure to BBP in adult zebrafish disrupted the antioxidant defense system in the gills, leading to lipid peroxidation and DNA damage. nih.gov Research on earthworms has also demonstrated that BBP can induce oxidative stress, as evidenced by increased ROS content and DNA damage. researchgate.net

Model OrganismTissue/Cell TypeCellular Response to Oxidative Stress
Chick EmbryoNeural tubeIncreased cell apoptosis
Caenorhabditis elegansGermlineIncreased ROS levels
ZebrafishLiver, Intestine, GillsROS accumulation, lipid peroxidation, DNA damage
Earthworm-Increased ROS content, DNA damage

Developmental Alterations in Non-Human Vertebrate Models

Studies in non-human vertebrate models have revealed that exposure to BBP during critical developmental periods can lead to a variety of malformations and adverse effects.

In zebrafish embryos, BBP exposure has been associated with a range of morphological abnormalities, including yolk-sac edema, spinal curvature, tail deformities, and cardiac defects. researchgate.net The development of the heart, in particular, was adversely affected, with BBP down-regulating the expression of genes crucial for heart development. researchgate.net In rats, prenatal exposure to high levels of BBP has been shown to cause a spectrum of developmental issues, including prenatal mortality, reduced growth, and skeletal, visceral, and external malformations. ca.gov A two-generation study in rats found that in utero and lactational exposure to BBP resulted in decreased anogenital distance and delayed preputial separation in male offspring. epa.gov

Bioaccumulation and Trophic Transfer within Ecological Food Chains

Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. Trophic transfer refers to the movement of these substances up the food chain as predators consume contaminated prey.

Due to their hydrophobic nature, phthalate esters like BBP have the potential to bioconcentrate and bioaccumulate in aquatic organisms. sfu.ca However, the bioaccumulation patterns of BBP are generally consistent with a lipid-water partitioning model, and it does not appear to biomagnify in aquatic food webs in the same way as persistent organic pollutants like PCBs. sfu.caresearchgate.net This is partly because BBP can be metabolized by organisms. biotech-asia.org

Despite this, BBP and other phthalates are frequently detected in various environmental compartments, including surface water and sediment. nih.gov Aquatic invertebrates, fish, and amphibians living in polluted environments can accumulate these compounds. nih.gov High-fat foods are particularly susceptible to phthalate contamination due to the lipophilic nature of these compounds. acs.org While BBP may not biomagnify significantly, its continuous release into the environment and subsequent bioaccumulation in organisms at lower trophic levels still pose a potential risk to the food chain. biotech-asia.org

Organism TypeBioaccumulation PotentialTrophic Transfer Observation
Aquatic OrganismsModerate, consistent with lipid-water partitioningLimited evidence of biomagnification
FishCan accumulate from water and sedimentReadily metabolized, limiting high-level accumulation
InvertebratesCan accumulate from the environmentCan be a source of transfer to higher trophic levels

Regulatory Science and Policy Implications for Benzyl Octyl Phthalate Management

Scientific Foundations Underpinning Phthalate (B1215562) Regulatory Actions

Regulatory actions concerning phthalate esters are built upon a substantial body of scientific research that has identified potential risks to human health and the environment. The primary scientific foundation for these regulations is the classification of many phthalates as endocrine-disrupting chemicals (EDCs). researchgate.netnih.gov EDCs are substances that can interfere with the body's hormone systems. researchgate.net

Research, predominantly in laboratory animals, has demonstrated that exposure to certain phthalates can adversely affect the development of the reproductive system, particularly in males. epa.govcpsc.gov These effects, sometimes termed "phthalate syndrome," include reduced testicular testosterone (B1683101), malformations of the reproductive tract, and decreased fertility. epa.gov This evidence has been a major driver for regulations, as there is concern that similar effects could occur in humans. ca.gov

The scientific rationale for regulation is based on several key findings:

Endocrine Disruption: Many phthalates have been shown to interfere with hormonal pathways, leading to reproductive and developmental toxicity in animal studies. health.state.mn.usnih.gov

Pervasive Exposure: Monitoring studies have found that human exposure to phthalates is widespread, with metabolites of these chemicals being commonly detected in the general population. epa.gov This ubiquity means that even low-level effects could have broad public health implications.

Vulnerable Populations: Particular concern is focused on sensitive populations, such as pregnant women and children, who may be more susceptible to the effects of endocrine disruptors during critical developmental windows. researchgate.net

While the scientific foundation for regulating the broader class of phthalates is well-established, specific toxicological data for Benzyl (B1604629) octyl phthalate are sparse compared to more extensively studied compounds like BBP, DEHP, or Dibutyl phthalate (DBP). epa.gov Regulatory decisions are often based on the effects of these better-studied phthalates, with concerns sometimes extrapolated to the entire class of chemicals.

Identification of Data Gaps and Future Research Needs in Regulatory Risk Assessment

A primary data gap in the regulatory risk assessment of Benzyl octyl phthalate is the limited amount of compound-specific toxicological and exposure data. Much of the scientific literature and regulatory focus has been on other phthalates deemed to be of higher concern or produced in higher volumes. epa.govepa.gov Expert panels convened by bodies like the National Toxicology Program have historically identified data gaps for phthalates in general, many of which apply to less-studied compounds like this compound. ca.gov

Key data gaps and future research needs include:

Compound-Specific Toxicity Data: There is a need for more comprehensive studies on the specific toxicological profile of this compound to determine if it shares the same characteristics as more regulated phthalates.

Cumulative Risk Assessment: Humans are exposed to a mixture of phthalates from various sources. A significant research need is to better understand the cumulative risk from simultaneous exposure to multiple phthalates, including this compound. epa.govacs.org The U.S. Environmental Protection Agency (EPA) is developing approaches for cumulative risk assessment of high-priority phthalates, a framework that could be applied to other phthalates in the future. epa.gov

Exposure Data: More detailed information is needed on the presence of this compound in consumer products, food, and the environment to accurately estimate human exposure levels.

Alternative Plasticizers: As certain phthalates are restricted, manufacturers are turning to alternative plasticizers. nih.gov There is a critical need to research the health and environmental impacts of these substitutes to avoid "regrettable substitution," where a banned chemical is replaced by another with similar or unknown hazards. nih.gov

Low-Dose Effects: Further research is required to understand the potential health effects of long-term, low-dose exposure to phthalate mixtures, which reflects real-world human exposure scenarios.

Challenges in Environmental Monitoring and Compliance with Phthalate Regulations

Effective management of phthalates relies on robust environmental monitoring and industry compliance, both of which face significant challenges.

Ubiquity and Contamination: Phthalates are present in a vast array of products and materials, including laboratory equipment itself. This ubiquity creates a high risk of background contamination during sample collection and analysis, which can make it difficult to accurately measure low environmental concentrations. nih.gov

Complexity of Matrices: Phthalates must be monitored in diverse and complex environmental matrices, such as water, soil, sediment, and sludge, as well as in biological tissues. nih.govmdpi.com Each matrix requires specialized extraction and analytical methods to achieve reliable results.

Low Concentrations: Regulatory limits for phthalates are often very low (e.g., 0.1% by weight, or 1000 mg/kg), and environmentally relevant concentrations can be even lower. This necessitates highly sensitive analytical instrumentation and methods to ensure accurate quantification. mdpi.com

Global Supply Chains: Products are often manufactured and assembled in multiple countries, making it difficult for importers and retailers to ensure that every component complies with the specific phthalate regulations of the final market. researchgate.net This complexity places a heavy burden on testing and certification to verify compliance.

Focus on Priority Pollutants: Environmental monitoring programs typically focus on a defined list of priority pollutants. Less common phthalates like this compound may not be included in routine monitoring, leading to a lack of data on their environmental prevalence and persistence.

Future Directions in Regulatory Science and Environmental Policy for Phthalate Esters

The scientific understanding and regulatory landscape for phthalates continue to evolve. Future directions in science and policy are likely to move beyond the single-chemical approach toward a more holistic view of the risks posed by this class of compounds.

Cumulative Risk Assessment: A major shift in regulatory science is the move towards cumulative risk assessment. Recognizing that individuals are exposed to multiple phthalates simultaneously, agencies like the U.S. EPA are working to evaluate the combined risk from exposure to several phthalates that cause similar health effects. epa.govacs.orgepa.gov This approach is considered more protective of public health than assessing each chemical in isolation.

Class-Based Regulation: As evidence grows for shared mechanisms of toxicity among phthalates, there are increasing calls from scientific and advocacy groups to regulate phthalates as a class rather than on a chemical-by-chemical basis. This would streamline the regulatory process and could prevent the "regrettable substitution" of one restricted phthalate with another, potentially harmful one.

Focus on Emerging Plasticizers: As legacy phthalates are phased out, regulatory and scientific attention will increasingly shift to alternative and emerging plasticizers. nih.gov Future research will need to proactively assess the safety of these substitutes to ensure they are genuinely safer alternatives.

Improved Monitoring and Modeling: Advances in analytical chemistry will enable more sensitive and efficient monitoring of a wider range of phthalates in the environment. Coupled with better exposure modeling, this will improve the accuracy of risk assessments for both well-known and less-studied phthalates like this compound.

International Harmonization: Given the global nature of supply chains, there is a continuous need for greater harmonization of regulations and testing standards for phthalates across different countries and regions to simplify compliance and ensure a consistent level of protection worldwide. researchgate.net

Q & A

Q. How can Benzyl octyl phthalate (BOP) be reliably identified and quantified in environmental samples using analytical chemistry techniques?

Methodological Answer : BOP identification and quantification typically employ gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). Key steps include:

  • Sample Preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) using solvents like hexane or dichloromethane to isolate phthalates from matrices (e.g., water, soil).
  • Instrument Parameters :
    • GC-MS: Use a non-polar capillary column (e.g., DB-5MS) with a temperature gradient (50°C to 300°C). Electron ionization (EI) at 70 eV enhances fragmentation patterns.
    • HPLC: Reverse-phase C18 columns with UV detection at ~254 nm for aromatic moieties.
  • Quantification : Calibration curves using certified reference standards (e.g., CAS 1248-43-7) and internal standards (e.g., deuterated phthalates) to correct for matrix effects .

Q. What are the established synthetic routes for this compound, and what purity validation methods are recommended?

Methodological Answer : BOP is synthesized via esterification of phthalic anhydride with benzyl alcohol and octanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps:

  • Reaction Conditions : Reflux at 120–140°C under inert atmosphere for 6–8 hours.
  • Purification : Distillation under reduced pressure to remove excess alcohols, followed by neutralization with sodium bicarbonate and recrystallization.
  • Purity Validation :
    • FT-IR : Confirm ester carbonyl peaks at ~1720 cm⁻¹.
    • NMR : 1^1H NMR should show characteristic benzyl (δ 4.3–4.5 ppm) and octyl (δ 0.8–1.5 ppm) protons.
    • Chromatography : ≥98% purity via GC-FID or HPLC-UV .

Advanced Research Questions

Q. What experimental approaches are used to investigate the endocrine-disrupting mechanisms of this compound in mammalian cell cultures?

Methodological Answer :

  • In Vitro Assays :
    • Receptor Binding Studies : Use ERα/ERβ (estrogen receptor) competitive binding assays with 3^3H-estradiol to measure BOP affinity.
    • Gene Expression : qPCR or RNA-seq to assess transcriptional changes in steroidogenic genes (e.g., CYP19A1, HSD17B1) in MCF-7 or H295R cells.
    • Dose-Response Analysis : EC₅₀/IC₅₀ determination using luciferase reporter assays (e.g., ERE-luc in HeLa cells).
  • Metabolite Profiling : LC-MS/MS to identify oxidative metabolites (e.g., monoesters) that may enhance activity .

Q. How can researchers address discrepancies in reported toxicity data for this compound across different in vivo models?

Methodological Answer :

  • Standardized Protocols :
    • Adopt OECD Guidelines (e.g., TG 407 for 28-day repeated dose toxicity) to harmonize dosing regimens, species (e.g., Sprague-Dawley rats vs. C57BL/6 mice), and endpoints (e.g., liver weight, serum hormone levels).
  • Data Normalization :
    • Adjust for metabolic differences using allometric scaling or physiologically based pharmacokinetic (PBPK) modeling.
    • Account for bioavailability via measurements of urinary monoester metabolites (e.g., monobenzyl phthalate).
  • Meta-Analysis : Apply Bayesian statistical models to aggregate data from heterogeneous studies, weighting for sample size and methodological rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.